![molecular formula C11H11NO B1291486 1,6-dimethyl-1H-indole-3-carbaldehyde CAS No. 202584-14-3](/img/structure/B1291486.png)
1,6-dimethyl-1H-indole-3-carbaldehyde
Overview
Description
1,6-Dimethyl-1H-indole-3-carbaldehyde is a biochemical used for proteomics research . It has a molecular formula of C11H11NO and a molecular weight of 173.21 .
Molecular Structure Analysis
The molecular structure of 1,6-dimethyl-1H-indole-3-carbaldehyde consists of an indole ring, which is a bicyclic structure combining a benzene ring and a pyrrole ring . The molecule also contains two methyl groups attached to the 1 and 6 positions of the indole ring, and a carbaldehyde group (-CHO) attached to the 3 position .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 1,6-dimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde include a molecular formula of C11H11NO and a molecular weight of 173.21 .Scientific Research Applications
Anti-Breast Cancer Agents
1,6-dimethyl-1H-indole-3-carbaldehyde: has been explored for its potential as a pharmacophore in the design of anti-breast cancer agents . The indole scaffold is recognized for its biological accessibility and therapeutic applications, particularly in targeting drug-resistant breast cancer. The compound’s interaction with cellular pathways and its effects on cell transduction and proliferation mechanisms in cancer biology are of significant interest.
Heterocyclic Schiff Bases in Coordination Chemistry
As a heterocyclic Schiff base, 1,6-dimethyl-1H-indole-3-carbaldehyde plays a crucial role in coordination chemistry due to its multifunctional transformations . These bases have wide-ranging potential bio-applications, including anticancer, antibacterial, and antifungal activities. They are also significant in catalysis, sensing, and as corrosion inhibitors.
Material Science Applications
In material science, 1,6-dimethyl-1H-indole-3-carbaldehyde is utilized for its unique properties that contribute to the development of novel materials . Its molecular structure allows for the creation of complex compounds with specific characteristics desirable in material synthesis.
Chemical Synthesis
This compound serves as an important and efficient chemical precursor in the synthesis of biologically active structures . It is involved in multicomponent reactions (MCRs), which provide access to complex molecules, highlighting its versatility in chemical synthesis.
Analytical Research
In analytical research, 1,6-dimethyl-1H-indole-3-carbaldehyde is used for the development of analytical methods and techniques . Its structural features are beneficial in the identification and quantification of various substances.
Life Science Research
The compound is significant in life science research, particularly in proteomics, where it is used to study protein expression and function . It is also involved in the biosynthetic pathways of certain plant metabolites, which play a role in pathogen defense .
Pharmacological Applications
Pharmacologically, 1,6-dimethyl-1H-indole-3-carbaldehyde is a building block in the creation of compounds with potential therapeutic uses . Its molecular framework is conducive to the development of new drugs and treatments.
Catalysis and Sensing Technology
Lastly, the compound finds applications in catalysis, where it is part of catalyst systems that facilitate chemical reactions . In sensing technology, it contributes to the development of sensors that detect and measure chemical or biological substances .
Future Directions
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Mechanism of Action
Target of Action
1,6-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a precursor for the synthesis of biologically active molecules . The primary targets of these molecules are often diverse, depending on the specific biological structures they are designed to interact with .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Indole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .
properties
IUPAC Name |
1,6-dimethylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOVAOMIZCNUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626696 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
202584-14-3 | |
Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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